Akuammicine methiodide is a chemical compound derived from akuammicine, a monoterpene indole alkaloid primarily found in plants of the Apocynaceae family, such as Picralima nitida and Catharanthus roseus . The methiodide form is created through the methylation of akuammicine using methyl iodide, resulting in a quaternary ammonium salt. This modification alters its physicochemical properties, making it more hydrophilic compared to its parent compound, which is typically more hydrophobic and oily . The molecular formula for akuammicine methiodide is C21H25IN2O2, and it has been noted for its potential pharmacological activities.
These reactions are significant for understanding the compound's stability and potential transformations in biological systems.
Akuammicine methiodide exhibits notable biological activities attributed to its interaction with various receptors. It has been identified as an agonist for both κ-opioid and μ-opioid receptors, which are crucial in pain modulation and other physiological processes . Additionally, studies have suggested that it may influence glucose uptake in cells, indicating potential applications in metabolic disorders. The compound's pharmacological profile suggests it could be beneficial in pain management or as an adjunct therapy in conditions related to glucose metabolism.
In nature, akuammicine is biosynthesized from the amino acid tryptophan. This process involves the formation of strictosidine as an intermediate before further modifications lead to the production of akuammicine .
The synthetic approach to producing akuammicine methiodide typically involves:
This method allows for the efficient production of the methiodide derivative while maintaining the structural integrity of the alkaloid.
Akuammicine methiodide has potential applications in various fields:
Research into the interactions of akuammicine methiodide with biological systems is ongoing. Studies have highlighted its role as an agonist for opioid receptors, which could lead to significant insights into its effects on pain and metabolism. Furthermore, understanding how this compound interacts with other cellular pathways could reveal additional therapeutic potentials.
Several compounds share structural or functional similarities with akuammicine methiodide. Below are some notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Akuammicine | Monoterpene indole alkaloid | Natural form; less hydrophilic than methiodide |
Strychnine | Indole alkaloid | Potent neurotoxin; different receptor activity |
Ajmalicine | Indole alkaloid | Antihypertensive properties; different biosynthetic pathway |
Vincristine | Vinca alkaloid | Anticancer agent; complex structure |
Akuammicine methiodide is unique due to its quaternary ammonium structure, which enhances its solubility and alters its pharmacological profile compared to these similar compounds. This modification can significantly influence its biological activity and therapeutic applications.
Akuammicine methiodide, a quaternary ammonium derivative of the monoterpene indole alkaloid akuammicine, has been the subject of significant synthetic interest due to its complex pentacyclic structure and potential applications in chemical biology [1]. The parent compound, akuammicine, serves as the foundation for these quaternary derivatives and has been synthesized through various approaches starting from tryptamine precursors [2]. These total synthesis strategies represent crucial pathways for accessing akuammicine methiodide through subsequent methylation reactions [3].
Another notable synthetic route employs a sequential cycloaddition strategy as demonstrated by Hong and Vanderwal [5]. Their approach utilizes a formal [4+2] anionic bicyclization followed by a 1,3-dipolar cycloaddition to forge the hexacyclic skeleton of akuammicine [5]. This methodology proved particularly valuable for accessing akuammicine and related alkaloids through a biomimetic oxidative pathway [5]. The resulting akuammicine can then undergo methylation to yield the corresponding methiodide salt [5] [7].
Method | Key Features | Steps | Reference |
---|---|---|---|
Vinylogous Mannich/Intramolecular Hetero Diels-Alder | Rapid assembly of pentacyclic heteroyohimboid derivative from hydrocarboline | 10 | Martin et al. (2001) |
Sequential Cycloaddition Strategy | Formal [4+2] anionic bicyclization and 1,3-dipolar cycloaddition | Variable | Hong & Vanderwal (2016) |
Thiophene S,S-dioxide Cycloaddition | Rapid assembly using tryptamine-tethered TDO, completed in just 3 steps from tryptamine | 3 | Collective asymmetric synthesis (2024) |
Organocascade Catalysis | Allylation of pyrrolidine nitrogen with functionalized allyl bromide followed by Heck cyclization | 10 | MacMillan et al. (2011) |
Recent advances in synthetic methodology have led to even more concise approaches to akuammicine [10]. A particularly noteworthy example is the thiophene S,S-dioxide cycloaddition strategy, which enables the synthesis of akuammicine in just three steps from tryptamine [10]. This approach represents the most concise assembly of akuammicine to date and provides an efficient route to the precursor needed for methiodide formation [10]. The methodology involves the rapid assembly of a tryptamine-tethered thiophene S,S-dioxide, which undergoes cycloaddition to establish the core framework of akuammicine [10] [7].
MacMillan and colleagues have also contributed significantly to this field with their organocascade catalysis approach [9]. Their methodology involves the allylation of a pyrrolidine nitrogen with a functionalized allyl bromide, followed by a palladium-catalyzed Heck cyclization to complete the akuammicine framework [9]. This 10-step synthesis provides another viable route to akuammicine that can be further elaborated to produce the methiodide derivative [9] [3].
The transformation of akuammicine to akuammicine methiodide represents a semisynthetic approach that has been extensively studied and optimized [1] [14]. This quaternization process involves the methylation of the tertiary nitrogen in akuammicine to form the corresponding quaternary ammonium salt [14]. Several methodologies have been developed for this transformation, each with distinct advantages and applications [21].
One of the most widely employed methods for the preparation of akuammicine methiodide involves the use of methyl iodide with potassium bicarbonate in methanol [21]. This approach, pioneered by Chen and Benoiton, provides a mild and selective method for quaternizing amino groups without affecting other functional groups such as hydroxyl moieties [21]. The reaction typically proceeds at room temperature over 24 hours with stirring, resulting in high yields of the quaternary ammonium salt [21] [25]. The mechanism involves a nucleophilic substitution (SN2) at the tertiary nitrogen of akuammicine, with potassium bicarbonate serving as a mild base to neutralize the hydrogen iodide formed during the reaction [21] [15].
Method | Reagents | Solvent | Reaction Conditions | Mechanism | Yield | Advantages |
---|---|---|---|---|---|---|
Methyl Iodide with Potassium Bicarbonate | CH3I, KHCO3 | Methanol | Room temperature, 24h stirring | Nucleophilic substitution (SN2) at tertiary nitrogen | High (typically >80%) | Mild, selective, does not attack hydroxyl groups |
Methyl Iodide with Pentamethylpiperidine | CH3I, 1,2,2,6,6-pentamethylpiperidine | Various organic solvents | Room temperature, 12-24h | SN2 with sterically hindered base | Good to high (70-85%) | Effective for protected derivatives, sterically hindered base prevents side reactions |
Direct Quaternization | Excess CH3I | Acetone or methanol | Room temperature to reflux, 6-12h | Direct SN2 attack on methyl iodide | Variable (50-75%) | Simple procedure, minimal reagents |
An alternative approach utilizes methyl iodide with 1,2,2,6,6-pentamethylpiperidine as the base [21]. This method is particularly effective for protected derivatives of akuammicine and employs a sterically hindered, highly basic amine as the hydrogen halide acceptor [21]. The reaction typically proceeds in various organic solvents at room temperature over 12-24 hours, providing good to high yields of akuammicine methiodide [21] [15]. The sterically hindered base prevents unwanted side reactions, making this approach suitable for more complex substrates [15].
Direct quaternization represents the simplest approach, utilizing excess methyl iodide in acetone or methanol [27]. This method involves the direct SN2 attack of the tertiary nitrogen on methyl iodide without additional reagents [27]. While procedurally simpler, this approach typically results in more variable yields (50-75%) compared to the other methods [27] [15]. The reaction conditions can range from room temperature to reflux, with reaction times of 6-12 hours [27].
The preparation of akuammicine methiodide has been documented in the literature with specific physical and chemical properties [14]. The compound typically forms crystalline solids with characteristic spectroscopic properties that distinguish it from the parent akuammicine [14]. The quaternization process significantly alters the basicity and solubility profile of the molecule, making it more water-soluble than the parent alkaloid [14] [15].
Nonbiomimetic approaches to indole alkaloid synthesis, including pathways that could be applied to akuammicine and its derivatives, have gained significant attention due to their flexibility and potential for structural diversification [12] [24]. These strategies often employ alkyne cyclization reactions to construct the core indole framework, which serves as a building block for more complex alkaloid structures [12]. While not directly applied to akuammicine methiodide synthesis in all cases, these methodologies provide valuable alternative routes that could potentially be adapted for this purpose [12] [24].
Electrochemical-mediated cyclization represents one such approach, utilizing ortho-alkynylanilines as starting materials [22]. This methodology employs platinum electrodes in a solvent system of acetonitrile with tetraethylammonium tetrafluoroborate under galvanostatic control at 0°C [22]. The reaction proceeds through the generation of a cyanomethyl anion via a two-electron process, which then initiates the cyclization to form 2-substituted indoles [22]. This catalytic reaction offers mild conditions that could potentially be compatible with the sensitive functional groups present in akuammicine precursors [22] [24].
Strategy | Starting Material | Conditions | Mechanism | Product | Advantages |
---|---|---|---|---|---|
Electrochemical-mediated Cyclization | ortho-Alkynylanilines | Platinum electrodes, CH3CN/TEATFB, 0°C, galvanostatic control (J=25 mAcm–2) | Generation of cyanomethyl anion via two-electron process, followed by cyclization | 2-Substituted indoles | Catalytic reaction, mild conditions |
Oxidative Nucleophilic Cyclization | ortho-Alkynylanilines with thiophenols | PhI(OAc)2, Brønsted acid | PhI(OAc)2-mediated oxidative dearomatization followed by nucleophilic cyclization | 3-Sulfenylindoles | Introduces functionality at C3 position |
Radical-promoted Cyclization | ortho-Alkynylanilines | TBAI as catalyst, TBHP as oxidant | Intramolecular oxidative coupling with simultaneous C-C bond formation | 3-Aroylindoles | High functional group tolerance, mild reaction conditions |
Base-promoted Cyclization | ortho-Alkynylanilines | KH, room temperature, 3h | Base-promoted annulation reaction | Substituted indoles | Simple procedure, room temperature conditions |
Oxidative nucleophilic cyclization offers another nonbiomimetic approach, involving the reaction of ortho-alkynylanilines with thiophenols in the presence of phenyliodonium diacetate and a Brønsted acid [22]. This methodology proceeds through an oxidative dearomatization followed by nucleophilic cyclization to form 3-sulfenylindoles [22]. The ability to introduce functionality at the C3 position makes this approach particularly valuable for constructing indole alkaloids with specific substitution patterns [22] [24].
Radical-promoted cyclization strategies have also been developed, utilizing tetrabutylammonium iodide as a catalyst and tert-butyl hydroperoxide as an oxidant [22]. This approach enables the intramolecular oxidative coupling of ortho-alkynylanilines with simultaneous carbon-carbon bond formation to produce 3-aroylindoles [22]. The high functional group tolerance and mild reaction conditions make this methodology potentially applicable to complex alkaloid synthesis [22] [12].
Base-promoted cyclization represents one of the simplest approaches, employing potassium hydride at room temperature for approximately three hours to transform ortho-alkynylanilines into substituted indoles [22]. This straightforward procedure offers the advantage of room temperature conditions and minimal reagents, making it potentially suitable for large-scale synthesis [22] [24].
These nonbiomimetic strategies provide valuable alternatives to traditional biomimetic approaches for indole alkaloid synthesis [12]. While not all have been directly applied to akuammicine or its methiodide derivative, they represent methodologies that could potentially be adapted for this purpose, offering new routes to these complex structures [12] [24].
The biosynthetic pathway leading to akuammicine, the precursor to akuammicine methiodide, represents a fascinating example of nature's chemical ingenuity [6] [13]. This pathway begins with strictosidine, a central intermediate in monoterpene indole alkaloid biosynthesis, and proceeds through a series of enzymatic transformations to generate the complex pentacyclic framework of akuammicine [6]. Understanding this biosynthetic route provides valuable insights into potential biocatalytic approaches for akuammicine and akuammicine methiodide production [6] [13].
The first step in this pathway involves the deglucosylation of strictosidine by strictosidine β-D-glucosidase (SG) [13]. This enzyme catalyzes the hydrolysis of the glucoside bond through the concerted action of two glutamic acid residues, Glu-207 and Glu-416 [13]. Glu-207 serves as the proton donor, enabling nucleophilic attack by Glu-416 at the anomeric carbon C-1, resulting in the formation of strictosidine aglycone [13]. This unstable and reactive intermediate serves as the branching point for various monoterpene indole alkaloid pathways, including the one leading to akuammicine [13] [6].
Step | Transformation | Enzyme | Intermediate Formed | Mechanism |
---|---|---|---|---|
1 | Deglucosylation of strictosidine | Strictosidine β-D-glucosidase (SG) | Strictosidine aglycone | Hydrolysis of glucoside bond via concerted action of Glu-207 and Glu-416 |
2 | Reduction of strictosidine aglycone | Medium-chain alcohol dehydrogenase (MDR/GS) | Geissoschizine | Reduction of iminium intermediate in strictosidine aglycone |
3 | Oxidation of geissoschizine | Cytochrome P450 (GO) | Rhazimal/Dehydropreakuammicine | Oxidative rearrangement of geissoschizine |
4 | Reduction to preakuammicine | Reductase (REDOX1/REDOX2) | Preakuammicine | Reduction of dehydropreakuammicine |
5 | Deformylation of preakuammicine | Spontaneous or enzyme-catalyzed | Akuammicine | Loss of formaldehyde from preakuammicine |
The second step involves the reduction of strictosidine aglycone by a medium-chain alcohol dehydrogenase, often referred to as geissoschizine synthase (GS) [6]. This enzyme catalyzes the reduction of an iminium intermediate in strictosidine aglycone, leading to the formation of geissoschizine [6]. This transformation represents a critical branch point in monoterpene indole alkaloid biosynthesis, directing the pathway toward the Strychnos-type alkaloids, including akuammicine [6] [26].
The third step involves the oxidation of geissoschizine by a cytochrome P450 enzyme known as geissoschizine oxidase (GO) [6]. This enzyme catalyzes an oxidative rearrangement of geissoschizine to form rhazimal or dehydropreakuammicine [6]. Recent research has demonstrated that this transformation involves the concerted action of an alcohol dehydrogenase and a cytochrome P450, producing unexpected rearrangements in strictosidine when assayed simultaneously [6] [26].
The fourth step involves the reduction of dehydropreakuammicine to preakuammicine by reductase enzymes, often referred to as REDOX1 and REDOX2 [6]. This reduction step prepares the molecule for the final transformation to akuammicine [6]. The mechanistic details of this reduction have been elucidated through careful enzymatic studies and structural characterization of the intermediates [6] [26].
The final step in the biosynthetic pathway involves the deformylation of preakuammicine to form akuammicine [6]. This transformation can occur spontaneously or may be enzyme-catalyzed, resulting in the loss of formaldehyde from preakuammicine [6]. The production of formaldehyde during this process has been detected in approximately equimolar concentration to akuammicine, providing indirect support for the formation of preakuammicine as an intermediate [6] [26].
Recent research has made significant strides in elucidating the enzymatic machinery responsible for these transformations [6]. A three-enzyme system comprising strictosidine glucosidase, an alcohol dehydrogenase, and a cytochrome P450 has been shown to convert strictosidine to akuammicine in vitro [6]. This discovery opens new possibilities for biocatalytic approaches to akuammicine and, by extension, akuammicine methiodide production [6] [26].